delta-Tetradecalactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nonyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQYTJLYRIFFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863012 | |
| Record name | 2h-pyran-2-one, tetrahydro-6-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a soft, creamy, musky butter-like odour | |
| Record name | delta-Tetradecalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | delta-Tetradecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/447/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
130.00 to 135.00 °C. @ 5.00 mm Hg | |
| Record name | delta-Tetradecalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol,vegetable oil and propylene glycol; insoluble in water | |
| Record name | delta-Tetradecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/447/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.932-0.969 | |
| Record name | delta-Tetradecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/447/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2721-22-4 | |
| Record name | δ-Tetradecalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2721-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | delta-Tetradecalactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002721224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran-2-one, tetrahydro-6-nonyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2h-pyran-2-one, tetrahydro-6-nonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-6-nonyl-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .DELTA.-TETRADECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46339AI51N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | delta-Tetradecalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14 °C | |
| Record name | delta-Tetradecalactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038056 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biological Contexts of Delta Tetradecalactone
Distribution in Biological Systems
Presence in Mammalian Secretions and Tissues
Delta-tetradecalactone has been identified in several mammalian products, most notably in dairy. Its presence is often associated with creamy and buttery flavors.
This compound is a well-documented component of various dairy products, where it plays a crucial role in their characteristic sensory properties. It has been reported in milk, heated butter, buttermilk, and several types of cheese, including blue cheese, cheddar cheese, and parmesan cheese. chemicalbook.com The compound is recognized for its contribution to the creamy, fatty, and buttery taste and aroma of these products. chemicalbook.comparchem.com
Research has shown that this compound, along with other δ-lactones like δ-decalactone and δ-dodecalactone, is important for the desired buttery flavor in milk fat. nih.gov In full-fat cream, this compound has been identified as a key semivolatile flavor component that enhances the typical retronasal creamy flavor, particularly when its concentration exceeds its threshold level. researchgate.net Studies have also indicated that heat treatment of dairy cream can lead to an increased concentration of this compound compared to other lactones. researchgate.net
The concentration of this compound can vary depending on the specific dairy product and its processing. For instance, in a study comparing different methods of preparing ghee (clarified butter), the levels of this compound were found to differ based on the processing technique used. nih.gov Similarly, analysis of anhydrous milk fat (AMF) has revealed the presence of this compound, with its concentration increasing during heating processes. mdpi.comresearchgate.net
Table 1: Reported Occurrences of this compound in Dairy Products
| Dairy Product | Reported Finding | Reference |
| Milk | Found in milk and milk products. chemicalbook.comhmdb.ca | chemicalbook.comhmdb.ca |
| Butter | Identified in heated butter and butter fat. chemicalbook.comhpa.gov.tw | chemicalbook.comhpa.gov.tw |
| Cream | A key flavor component in full-fat cream. researchgate.net | researchgate.net |
| Cheese | Reported in blue, cheddar, and parmesan cheeses. chemicalbook.com | chemicalbook.com |
| Buttermilk | Presence has been reported. chemicalbook.com | chemicalbook.com |
| Ghee | Levels vary with processing methods. nih.gov | nih.gov |
| Anhydrous Milk Fat | Present, with concentration increasing upon heating. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
This table is for illustrative purposes and concentrations can vary significantly.
In bovine systems, delta-lactone precursors can exist as water-soluble, non-volatile conjugates. While specific research on this compound conjugates is limited, studies on structurally similar compounds provide insight. For instance, glucuronide and sulfate (B86663) conjugates of δ-decalactone have been identified in cow's milk, butter fat, and kidney fat. hpa.gov.tw These conjugated forms are essentially precursors that can release the volatile lactone under certain conditions. The presence of circulating glucuronide and sulfate conjugate forms of various compounds has been noted in bovine systems, suggesting a metabolic pathway for such molecules. researchgate.netresearchgate.net
Occurrence in Plant-Based Matrices
This compound is not exclusive to animal products; it is also found in the plant kingdom, contributing to the flavor profiles of certain fruits and other plant materials.
The presence of this compound has been reported in a number of fruits and berries. It is found in coconut meat and oil. chemicalbook.com Additionally, it has been detected, though not quantified, in blackberries (Rubus) and evergreen blackberries (Rubus laciniatus). hmdb.ca While more research is needed to determine the exact concentrations in these fruits, its presence suggests a role in their characteristic aromas. For comparison, the structurally related delta-decalactone (B1670226) is found in coconut and raspberry. hpa.gov.tw
Beyond fruits, this compound has been noted in other plant-derived materials. For instance, it is mentioned as being naturally found in tea. firmenich.com The compound's presence in such a diverse range of plant materials highlights its widespread distribution in nature.
Identification in Fermented Products
This compound has been identified as a naturally occurring compound in a variety of fermented dairy products. Scientific analysis has confirmed its presence in several types of cheese, including blue cheese, cheddar, and parmesan. nih.gov It is also found in buttermilk. nih.gov The formation of lactones like this compound in these products can be attributed to the metabolic activities of microorganisms during fermentation, often involving the β-oxidation of fatty acids followed by lactonization. researchgate.net In some applications, specific bacterial cultures, such as Lactococcus lactis, are used in controlled fermentations to produce various lactones, including this compound, to enhance flavor profiles in dairy products. google.com
Ecological and Biological Roles
Role as Flavor and Aroma Compound in Food Systems
This compound is a key flavor and aroma compound found in a range of food systems. It is described as having a soft, creamy, and buttery aroma with fatty, milky, and sometimes cheesy or musty nuances. perflavory.com Its taste profile at a concentration of 20 ppm is characterized as buttery, fatty, and creamy with sweet, milky dairy notes. perflavory.com This compound is integral to the flavor profiles of numerous foods where it naturally occurs, such as heated butter, various animal fats (beef, chicken, pork, lamb), and coconut. perflavory.com Its ability to impart richness makes it a significant component in the development of dairy flavors like cream, butterscotch, and caramel, as well as in savory applications for meat flavors. firmenich.com
Table 1: Natural Occurrence of this compound in Various Food Products
| Food Category | Specific Product(s) |
|---|---|
| Dairy Products | Blue Cheeses, Buttermilk, Cheddar Cheese, Cream, Heated Butter, Milk, Parmesan Cheese |
| Fats and Oils | Beef Fat, Chicken Fat, Coconut Oil, Lamb and Mutton Liver, Pork Fat |
| Fruits | Blackberries |
This table is based on data from search results nih.govperflavory.com.
Detailed sensory-directed research has elucidated the specific role of this compound in the perception of creaminess. In studies on full-fat dairy cream, it was identified as a key semi-volatile flavor component. researchgate.netnih.gov Spiking experiments, where individual lactones were added back to cream samples, revealed that only this compound was capable of enhancing the typical retronasal creamy flavor of the product when its concentration exceeded its threshold level of 66 µmol/kg. researchgate.netnih.gov
This creaminess-enhancing effect is not limited to dairy. Similar findings have been reported in the context of crumb chocolate. mdpi.comresearchgate.net Research aimed at identifying the chemical basis for creaminess in milk chocolates found that semi-volatile compounds isolated from anhydrous milk fat were responsible for increasing creaminess perception. mdpi.com Further analysis and sensory studies confirmed a significant enhancement of the retro-nasal creamy flavor was specifically attributable to this compound. mdpi.comresearchgate.net
While a range of lactones are present in dairy fats, research distinguishes their specific sensory functions. Studies have shown that this compound's primary role is to contribute to the retronasal aroma, which is perceived as creamy flavor. researchgate.netnih.gov In contrast, the influence on the physical melting behavior of cream in the oral cavity is attributed to other, longer-chain lactones. researchgate.netnih.gov Specifically, initial evidence suggests that gamma- and delta-octadecalactones and gamma- and delta-eicosalactones are the compounds responsible for affecting the melting characteristics of fats, rather than this compound. researchgate.netnih.gov
Potential as Chemical Signal in Organisms
The role of lactones and other volatile compounds as chemical signals is a significant area of ecological research. While various related compounds, such as methyl ketones, have been identified in the mandibular gland secretions of different insect species and studied for their roles in communication and defense, there is no direct scientific evidence from the referenced materials indicating the presence of this compound in insect mandibular glands. perflavory.comthegoodscentscompany.com The chemical ecology of many insect species involves complex blends of compounds, and the specific components can vary widely between species. researchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| delta-Decalactone |
| delta-Dodecalactone |
| delta-Eicosalactone |
| delta-Hexadecalactone |
| delta-Octadecalactone |
| This compound |
| (Z)-6-Dodeceno-gamma-lactone |
| gamma-Dodecalactone |
| gamma-Eicosalactone |
| gamma-Hexadecalactone |
| gamma-Octadecalactone |
| gamma-Tetradecalactone (B3050596) |
| 3-Methylindole |
Interaction with Microbiomes and Metabolomes
This compound has been identified as a significant metabolite in studies investigating the complex interactions between an organism's metabolome and its microbiome. Research integrating metabolomics and transcriptomics has highlighted this compound in the context of physiological and pathological processes.
In a 2023 study on the Chinese mitten crab (Eriocheir sinensis), this compound was identified as one of nine shared significantly different metabolites between precocious and normally maturing crabs. mdpi.com This finding suggests a potential role for the compound in metabolic pathways related to developmental timing. The study linked these differential metabolites to various KEGG pathways, including microbial metabolism in diverse environments, indicating an indirect interaction between gut microbiota and host metabolic profiles where this compound is a component. mdpi.com
Another study involving an integrated analysis of microbiome and metabolome in mice with mitoxantrone-induced cardiotoxicity found that this compound was among the overexpressed metabolites in the treated group. dovepress.com This research aimed to find correlations between gut microbiota components and cardiometabolic biomarkers. The overexpression of this compound alongside other metabolic changes points to its involvement in the host's metabolic response to drug-induced toxicity, a condition often associated with shifts in the gut microbiome. dovepress.com
These studies demonstrate that this compound appears as a differential metabolite in response to physiological changes or external stressors, with connections to microbial metabolic pathways.
Table 1: Research Findings on this compound in Metabolome Studies
| Organism | Study Context | Key Finding Related to this compound | Associated Pathways | Reference |
|---|---|---|---|---|
| Chinese mitten crab (Eriocheir sinensis) | Precocious Maturation | Identified as a shared significantly different metabolite in precocious crabs. | Microbial metabolism in diverse environments, metabolic pathways, steroid hormone biosynthesis. | mdpi.com |
Antifungal and Antimicrobial Activities of Related Lactones
While specific antimicrobial studies on this compound are not extensively detailed, the broader class of δ-lactones and other related lactones exhibit significant antifungal and antimicrobial properties. nih.govnih.gov These compounds are recognized for their potential as alternatives to conventional antimicrobial agents. nih.govnih.gov
Synthetic δ-lactones have demonstrated a broad spectrum of antifungal activity. nih.gov Studies have shown their effectiveness against yeasts of the Candida species and various dermatophytes. nih.gov The mechanism of action is believed to involve causing damage to the fungal cell wall and membrane. nih.gov Electron microscopy has confirmed this by showing lysed and completely altered fungal cells after treatment with δ-lactones. nih.gov
Specific examples of related lactones with documented antimicrobial action include:
δ-Dodecalactone : Isolated from Lactobacillus plantarum AF1, this compound showed strong antifungal activity against several molds, including Aspergillus flavus, A. fumigatus, and Penicillium roqueforti. researchgate.net Its activity against the yeast Candida albicans was present but less potent. While it also possessed antibacterial properties, they were weaker than its antifungal effects. researchgate.net
γ-Decalactone and δ-Decalactone : These decalactones have been shown to inhibit the growth of the filamentous fungus Aspergillus niger, the yeast Candida albicans, and the bacterium Staphylococcus aureus. researchgate.net
Iodolactones : Synthetic β-aryl-δ-iodo-γ-lactones have been found to possess bactericidal activity, particularly against Proteus mirabilis and Bacillus cereus. nih.gov Their activity is influenced by the structure of the aromatic fragment of the molecule. nih.gov
Glucono-delta-lactone (GDL) : This compound contributes to preventing microbial growth primarily by causing a gradual decrease in pH and through its chelating ability. theherbarie.com Its functionality can be enhanced when combined with other antimicrobials. theherbarie.com
The antimicrobial potential of lactones is a significant area of research, with many compounds showing promise for development into new therapeutic agents. nih.govnih.govontosight.ai
Table 2: Documented Antimicrobial Activities of Related Lactones
| Lactone Compound | Source/Type | Target Microorganisms | Observed Effect | Reference |
|---|---|---|---|---|
| Synthetic δ-Lactones | Synthetic | Candida spp., Dermatophytes | Broad-spectrum antifungal activity; damage to cell wall and membrane. | nih.gov |
| δ-Dodecalactone | Lactobacillus plantarum AF1 | Aspergillus spp., Penicillium roqueforti | Strong antifungal activity. | researchgate.net |
| δ-Dodecalactone | Lactobacillus plantarum AF1 | Candida albicans | Resistant (less potent activity). | researchgate.net |
| γ-Decalactone & δ-Decalactone | - | Aspergillus niger, Candida albicans, Staphylococcus aureus | Growth inhibition. | researchgate.net |
| β-Aryl-δ-iodo-γ-lactones | Synthetic | Proteus mirabilis, Bacillus cereus | Bactericidal activity. | nih.gov |
Biosynthesis and Biotransformation of Delta Tetradecalactone
Enzymatic Pathways and Mechanisms
The enzymatic production of delta-tetradecalactone is a multi-step process, beginning with the modification of fatty acids and culminating in the cyclization of a specific hydroxy fatty acid precursor.
The initial and crucial step in the biosynthesis of lactones is the hydroxylation of fatty acids, a reaction often catalyzed by hydratase enzymes. nih.gov These enzymes facilitate the addition of a water molecule to the carbon-carbon double bonds of unsaturated fatty acids, creating a hydroxy fatty acid. mdpi.com For the formation of δ-lactones like this compound, the hydroxyl group must be introduced at the C-5 position of the fatty acid chain. google.com
Fatty acid hydratases (FAHs) are primarily found in microorganisms and are key to producing these hydroxylated precursors from renewable sources like vegetable oils. nih.govmdpi.com For instance, some microbial hydratase variants are capable of hydroxylating linoleic acid at an odd-numbered carbon position, which is a necessary step for the eventual formation of a δ-lactone. nih.gov Research has shown that the activity of these hydratase enzymes can be influenced by environmental factors; for example, applying sublethal heat stress to certain bacterial cultures has been found to significantly enhance hydratase activity and subsequent lactone production. nih.gov
Once the appropriate hydroxy fatty acid is formed, it must be converted into a lactone. This compound is specifically formed from its precursor, 5-hydroxytetradecanoic acid. nih.gov This conversion is an intramolecular esterification, where the hydroxyl group at the 5-position reacts with the carboxylic acid group at the 1-position, forming a stable six-membered ring. google.comoregonstate.edu This cyclization, or lactonization, can occur spontaneously, particularly when a five- or six-membered ring can be formed. google.com The process is often accelerated by heat and acidic conditions. oregonstate.edugoogle.com
The direct precursor for this compound is 5-hydroxytetradecanoic acid, a linear saturated 5-hydroxycarboxylic acid. nih.govinchem.org The biosynthesis of delta-lactones is fundamentally linked to the availability of these 5-hydroxy acids. inchem.org In biological systems, these precursors have been identified in sources like milk fat, indicating a natural pathway for their existence. oregonstate.edu The enzymatic machinery within certain organisms can generate these specific hydroxy acids, which then readily undergo lactonization to form the corresponding delta-lactone. oregonstate.eduinchem.org
The fatty acid synthesis pathway is intrinsically linked to the formation of the hydroxy acid precursors for lactones. hpa.gov.tw Linear aliphatic hydroxycarboxylic acids are reported to be metabolized through this pathway. inchem.orghpa.gov.tw The fundamental building blocks for fatty acid synthesis, such as acetyl-CoA and malonyl-CoA, are utilized in a series of condensation and reduction reactions to elongate the carbon chain. oregonstate.edu It is hypothesized that intermediates within this pathway can be shunted towards the production of hydroxy fatty acids, which can then serve as lactone precursors. oregonstate.edu
Beta-oxidation is a major catabolic pathway for fatty acids and plays a critical role in generating lactone precursors of specific chain lengths. google.com The process involves the sequential cleavage of two-carbon units (acetyl-CoA) from the carboxyl end of a fatty acid. inchem.org
When a long-chain hydroxy fatty acid enters the β-oxidation cycle, it is progressively shortened. google.com Depending on the initial position of the hydroxyl group, this shortening can result in the formation of a 4-hydroxy or 5-hydroxy fatty acid. google.com Specifically, to produce this compound, a longer fatty acid that is hydroxylated at an appropriate position undergoes several cycles of β-oxidation until 5-hydroxytetradecanoic acid is formed. google.comgoogle.com This 5-hydroxy acid is then converted to its acetyl coenzyme A thioester, which undergoes further β-oxidation and cleavage, ultimately leading to the formation of the delta-lactone. inchem.orghpa.gov.tw
Conversion from Hydroxy Fatty Acids
Microbial Biotransformation
The production of this compound can be achieved through the use of microorganisms in biotransformation processes. This biotechnological approach is valued for its ability to produce "natural" flavor compounds from renewable substrates. nih.gov Various microorganisms, including bacteria and yeasts, have been identified for their capacity to produce δ-lactones.
For example, certain strains of lactic acid bacteria, such as Lentilactobacillus parafarraginis and Lactococcus lactis, have demonstrated the ability to produce δ-lactones, including this compound, when cultured with grapeseed oil as a substrate. nih.govresearchgate.net The yeast Candida sorbophila has also been used to produce a range of lactones, including this compound, by feeding it specific hydroxy fatty acids. google.com Another yeast, Yarrowia lipolytica, is utilized in the biotransformation of hydroxy fatty acids into δ-decalactone, a closely related compound. researchgate.net
The process often involves the microbial reduction of an unsaturated lactone to its saturated counterpart. For instance, δ-tetradecalactone can be produced from the microbial reduction of 2-tetradecen-5-olide. google.com Furthermore, genetic engineering of microbes, such as expressing specific cytochrome P450 hydroxylase enzymes in bacteria, presents a novel pathway for the targeted production of delta-lactones from carboxylic acids. google.com
Table 1: Microbial Strains Involved in δ-Lactone Biotransformation
| Microorganism | Substrate(s) | Product(s) | Key Process/Enzyme | Reference |
|---|---|---|---|---|
| Lentilactobacillus parafarraginis FAM-1079 | Grapeseed Oil | δ-Dodecalactone, δ-Octadecalactone | Fermentation, Hydratase | nih.gov |
| Lactococcus lactis subsp. lactis FAM-17918 | Grapeseed Oil | δ-Lactones | Fermentation with heat stress | nih.gov |
| Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003 | Grapeseed Oil | δ-Octadecalactone | Fermentation with heat stress | nih.gov |
| Candida sorbophila | Hydroxy fatty acids | γ- and δ-Lactones (incl. δ-tetradecalactone) | β-oxidation | google.com |
| Yarrowia lipolytica | 13-hydroxy-9(Z)-octadecenoic acid | δ-Decalactone | Whole-cell biotransformation | researchgate.net |
| Engineered E. coli | Carboxylic acids (e.g., Lauric acid) | δ-Lactones | Recombinant Cytochrome P450 fatty acid 5-hydroxylase | google.com |
Identification of Producer Strains
The ability to produce δ-lactones is not widespread among microorganisms. Specific strains of lactic acid bacteria have been identified as efficient producers.
Lentilactobacillus parafarraginis
Lentilactobacillus parafarraginis FAM-1079 has been identified as an effective producer of δ-lactones from vegetable oil. nih.govresearchgate.net In a screening of the Agroscope Culture Collection, this strain demonstrated notable efficiency in converting substrates like grapeseed oil into various δ-lactones, including δ-tetradecalactone. nih.govresearchgate.net The ability of lactic acid bacteria (LAB) like L. parafarraginis to perform hydroxylation of fatty acids is a crucial step in lactone biosynthesis. nih.govresearchgate.net
Lactococcus lactis Subspecies (e.g., Lactis, biovar diacetylactis)
Several subspecies of Lactococcus lactis have also shown significant potential for δ-lactone production. Specifically, Lactococcus lactis subsp. lactis FAM-17918 and Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003 were highlighted for their efficient formation of targeted δ-lactones when using grapeseed oil as a substrate. nih.govresearchgate.net These strains are known for their role in dairy fermentations and their ability to produce flavor compounds. nih.gov
Yarrowia lipolytica (for related delta-decalactone)
While the primary focus is on δ-tetradecalactone, the yeast Yarrowia lipolytica is a well-studied organism for the production of the related compound, γ-decalactone, and more recently, δ-decalactone. uminho.ptchemicalpapers.comnih.govcore.ac.uk This yeast can biotransform substrates like castor oil and linoleic acid into these valuable aroma compounds. uminho.ptnih.gov For instance, whole cells of Y. lipolytica have been used to produce δ-decalactone from 13-hydroxy-9(Z)-octadecenoic acid. nih.gov The metabolic pathways in Y. lipolytica for lipid metabolism and fatty acid conversion are well-documented, making it a model organism for studying lactone production. nih.gov
Optimization of Fermentation Conditions
Optimizing the conditions of fermentation is critical to maximize the yield of δ-tetradecalactone. Key factors include the choice of substrate and the application of environmental stressors.
Impact of Substrate (e.g., grapeseed oil, vegetable oil)
The selection of the substrate is a pivotal factor in the biotechnological production of δ-lactones. Grapeseed oil has been specifically chosen in studies due to its high concentration of unsaturated fatty acids (UFAs), such as linoleic acid, oleic acid, and palmitoleic acid, which constitute 85–90% of its fatty acid profile. nih.govnih.gov These UFAs are preferred substrates for the microbial hydratase enzymes that catalyze the initial hydroxylation step, a crucial precursor for lactone formation. nih.gov The use of vegetable oils like grapeseed oil provides a readily available and effective substrate for producing δ-lactones, including δ-tetradecalactone. nih.govresearchgate.net
Effects of Heat Stress on Production
The application of sublethal heat stress has been shown to be a promising strategy for significantly enhancing the production of δ-lactones. nih.govresearchgate.net Studies have demonstrated that subjecting the fermenting microbes to controlled heat stress can lead to a notable increase in the yield of target lactones. nih.gov For instance, in the case of Lactococcus lactis subsp. lactis biovar diacetylactis, heat stress improved δ-octadecalactone generation by a factor of nine. nih.govresearchgate.net Similarly, Lentilactobacillus parafarraginis FAM-1079 showed a four-fold improvement in δ-dodecalactone production under heat stress conditions. nih.gov This enhancement may be linked to the role of hydratase enzymes in protecting the bacterial cells against heat stress. nih.gov
Interactive Data Table: Effect of Heat Stress on δ-Lactone Production by Selected Strains
| Strain | Condition | δ-C10 (mg/L) | δ-C12 (mg/L) | δ-C14 (mg/L) | δ-C18 (mg/L) |
| L. parafarraginis FAM-1079 | Standard | 0.12 | 0.35 | 0.21 | 0.08 |
| L. parafarraginis FAM-1079 | Heat Stress V1 | 0.15 | 1.40 | 0.25 | 0.10 |
| L. parafarraginis FAM-1079 | Heat Stress V2 | 0.14 | 1.38 | 0.23 | 0.09 |
| L. lactis subsp. lactis FAM-17918 | Standard | 0.20 | 0.50 | 0.45 | 0.05 |
| L. lactis subsp. lactis FAM-17918 | Heat Stress V1 | 0.22 | 0.55 | 0.50 | 0.25 |
| L. lactis subsp. lactis FAM-17918 | Heat Stress V2 | 0.21 | 0.52 | 0.48 | 0.23 |
| L. lactis biovar diacetylactis FAM-22003 | Standard | 0.25 | 0.60 | 0.65 | 0.03 |
| L. lactis biovar diacetylactis FAM-22003 | Heat Stress V1 | 0.28 | 0.65 | 0.70 | 0.21 |
| L. lactis biovar diacetylactis FAM-22003 | Heat Stress V2 | 0.27 | 0.63 | 0.68 | 0.27 |
Note: Data is illustrative and based on reported trends. nih.govresearchgate.net V1 and V2 represent different heat stress conditions.
Chemical and Enzymatic Synthesis Approaches
Enantioselective Synthesis Methods
Mitsunobu Reaction Applications
The Mitsunobu reaction is a powerful and versatile tool in modern organic synthesis, prized for its ability to convert a primary or secondary alcohol into a variety of other functional groups with a complete inversion of stereochemistry. nih.gov This stereospecificity makes it exceptionally valuable in the enantioselective synthesis of chiral molecules like this compound. The reaction facilitates the formation of an ester from an alcohol and a carboxylic acid using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
In the context of producing optically pure this compound, the Mitsunobu reaction is often a key step in a chemo-enzymatic strategy. researchgate.net Such strategies frequently begin with a racemic mixture of a precursor, which is then resolved using an enzyme. For example, a racemic N-methyl-5-hydroxyalkanamide can be resolved via lipase-catalyzed hydrolysis or amidation. researchgate.netresearchgate.net This enzymatic step selectively acts on one enantiomer, yielding, for instance, the (R)-N-methyl-5-acetoxyalkanamide and the unreacted (S)-N-methyl-5-hydroxyalkanamide. researchgate.net
The (S)-hydroxyalkanamide can be directly cyclized to produce (S)-delta-tetradecalactone. To obtain the (R)-enantiomer from the remaining (S)-hydroxyalkanamide, the Mitsunobu reaction is employed. The reaction inverts the stereocenter at the C-5 position. By reacting the (S)-hydroxy precursor with an acid under Mitsunobu conditions, an ester with the opposite (R) configuration is formed. Subsequent hydrolysis and lactonization yield the (R)-delta-tetradecalactone. This combined approach of enzymatic resolution followed by a Mitsunobu inversion allows for the efficient synthesis of both (R)- and (S)-enantiomers of this compound with high enantiomeric excess from a single racemic starting material. researchgate.net
Racemic Synthesis Routes
The synthesis of this compound in its racemic form—a mixture of equal parts (R)- and (S)-enantiomers—is the typical starting point for many chemo-enzymatic resolution processes. researchgate.netresearchgate.net Several chemical routes can produce the racemic lactone or its direct precursor, 5-hydroxytetradecanoic acid. nih.gov
One established method involves the alkylation of ethyl-2-oxocyclopentanecarboxylate. mdpi.com In this procedure, the starting keto-ester is deprotonated to form an enolate, which then acts as a nucleophile, attacking an alkyl halide. For this compound, the appropriate reactant would be a nine-carbon alkyl bromide (1-bromononane). The resulting alkylated β-keto ester undergoes subsequent chemical transformations, including hydrolysis and decarboxylation, followed by reduction of the ketone and acidic workup to induce lactonization, yielding racemic this compound. mdpi.com
Another general approach is the synthesis of the precursor 5-hydroxytetradecanoic acid from simpler starting materials. Methods such as the Blaise condensation or the acetoacetic ester synthesis can be used to prepare 5-oxotetradecanoic acid. researchgate.net For instance, the acetoacetic ester synthesis could involve the reaction of a suitable alkyl halide with ethyl acetoacetate. Subsequent reduction of the keto group in 5-oxotetradecanoic acid using a reducing agent like sodium borohydride (B1222165) (NaBH₄) yields racemic 5-hydroxytetradecanoic acid. researchgate.net This hydroxy acid can then be cyclized to form this compound, often by heating or under acidic conditions. google.com These classical organic synthesis routes provide reliable access to the racemic compound, which is essential for subsequent chiral resolution and the production of optically pure enantiomers.
Analytical Methodologies for Delta Tetradecalactone Research
Extraction and Sample Preparation Techniques
Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest prior to analysis. The choice of technique depends on the sample matrix and the physicochemical properties of delta-tetradecalactone.
Solvent extraction is a foundational technique for isolating this compound and other lipophilic compounds from complex food samples. This method leverages the solubility of the target analyte in an organic solvent to separate it from the bulk matrix. The process typically involves homogenizing the sample material and extracting it with a low-boiling, non-polar organic solvent nih.gov. Commonly used solvents for the extraction of lactones and other flavor compounds include diethyl ether and dichloromethane nih.gov. After extraction, the solvent extract is dried, often with an anhydrous salt, and filtered to remove any residual water and particulate matter nih.gov. This initial extract can then be further purified and concentrated using techniques such as Solvent-Assisted Flavor Evaporation (SAFE) nih.govthermofisher.com.
Solid Phase Extraction (SPE) is a versatile and widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties lodz.plresearchgate.net. SPE is an alternative to liquid-liquid extraction and offers advantages such as reduced solvent consumption, faster processing times, and high selectivity lodz.plyoutube.com. The process involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte or the impurities lodz.plyoutube.com. The retained components are then eluted with an appropriate solvent.
The selection of the sorbent is based on the properties of the analyte and the sample matrix, with retention mechanisms classified as normal-phase, reversed-phase, or ion-exchange lodz.plyoutube.com. For a relatively non-polar compound like this compound, a reversed-phase SPE approach is often suitable. In this method, a non-polar stationary phase (e.g., C18-bonded silica) is used to retain non-polar analytes from a polar sample matrix.
A typical SPE procedure involves four main steps:
Conditioning: The sorbent is solvated with an appropriate solvent to prepare it for sample interaction youtube.com.
Sample Loading: The sample solution is passed through the sorbent, where the analyte is retained youtube.com.
Washing: Impurities are selectively washed from the sorbent with a solvent that does not elute the analyte of interest youtube.com.
Elution: A strong solvent is used to displace the analyte from the sorbent for collection and subsequent analysis youtube.com.
While specific SPE protocols for this compound are not extensively detailed, research on other lactones in wine has evaluated various SPE fiber coatings, demonstrating the technique's applicability.
| Fiber Coating | Abbreviation | Film Thickness (μm) |
|---|---|---|
| Polydimethylsiloxane | PDMS | 100 |
| Carboxen/Polydimethylsiloxane | CAR/PDMS | 75 |
| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | 65 |
| Polyacrylate | PA | 85 |
| Carbowax/Divinylbenzene | CW/DVB | 65 |
| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | 50/30 |
High-vacuum distillation is a crucial technique for the isolation of semi-volatile compounds like this compound from non-volatile matrix components, particularly fats and oils. This method operates at very low pressures, which allows for distillation at significantly lower temperatures than would be required at atmospheric pressure. The reduced temperature is essential for preventing thermal degradation of sensitive flavor compounds and avoiding the formation of artifacts.
This technique has been successfully applied in sensory-directed studies to identify key flavor components in dairy and confectionery products. For instance, fractionated high-vacuum distillation was part of a complementary approach used to identify this compound as a semivolatile flavor component in full-fat cream youtube.commdpi.comnih.gov. In research on crumb chocolate, high-vacuum distillation was employed to isolate lactones from various fats, demonstrating the influence of temperature on the yield of these compounds.
| Compound | 80 °C | 120 °C | 150 °C | 180 °C |
|---|---|---|---|---|
| This compound (δ-C14) | 3 | 15 | 104 | 110 |
| delta-Hexadecalactone (δ-C16) | 2 | 12 | 125 | 154 |
| delta-Octadecalactone (δ-C18) | 1 | 10 | 120 | 178 |
Solvent-Assisted Flavor Evaporation (SAFE) is considered a state-of-the-art method for the gentle and artifact-free isolation of volatile and semi-volatile compounds from solvent extracts of food samples nih.gov. This high-vacuum distillation technique allows for the separation of analytes from non-volatile matrix components at low temperatures, typically around 30-45°C. The low operating temperature is crucial for preserving the integrity of thermally labile compounds and preventing the formation of artifacts that could interfere with analysis nih.gov.
The SAFE apparatus enables the efficient extraction of even very small quantities of ingredients. The process involves introducing a solvent extract into the distillation apparatus under high vacuum. The volatiles co-distill with the solvent and are collected in cooled traps, while non-volatile materials like lipids and pigments remain behind nih.govthermofisher.com. The resulting distillate contains a concentrated and clean profile of the volatile and semi-volatile compounds, ready for analysis by techniques like gas chromatography nih.govthermofisher.com. Due to its high recovery rates and gentle nature, SAFE has become a preferred method over older high-vacuum transfer approaches for flavor analysis nih.gov.
Chromatographic and Spectrometric Techniques
Following extraction and cleanup, chromatographic and spectrometric methods are employed for the separation, identification, and quantification of this compound.
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the definitive analytical technique for the study of this compound and other volatile and semi-volatile lactones lodz.pl. This method provides excellent separation of complex mixtures and allows for positive identification based on both retention time and mass spectral data.
In a typical GC analysis, the volatile extract is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). Separation occurs based on the differential partitioning of compounds between the two phases. A patent for detecting lactones in cigarette filter tips highlighted the use of a chromatographic column with a stationary phase containing (35%-phenyl)-methyl polysiloxane (such as a DB-35MS column) for achieving better peak shape and separation of lactone compounds. As the separated compounds exit the column, they are detected by a detector, most commonly a mass spectrometer, which fragments the molecules and records their mass-to-charge ratio, producing a unique mass spectrum for identification.
| Parameter | Value/Description | Reference |
|---|---|---|
| Boiling Point | 130-135 °C at 5.00 mm Hg | |
| Kovats Retention Index | 1938 (Semi-standard non-polar column) | |
| Recommended GC Column Phase | (35%-Phenyl)-methyl polysiloxane (e.g., DB-35MS) | |
| GC-MS Top 5 Fragment Ions (m/z) | 99, 41, 43, 55, 71 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds such as this compound. lucideon.com The methodology involves a gas chromatograph (GC) to separate the components of a sample, which are then introduced into a mass spectrometer (MS) for detection and identification. lucideon.com In the GC, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase lining the column. For lactone analysis, columns with a stationary phase containing (35%-phenyl)-methyl polysiloxane have been shown to provide good peak shape and separation. google.com
As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are typically ionized by electron impact (EI). This process fragments the molecules into characteristic patterns of ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a chemical fingerprint for identification. By comparing the obtained mass spectrum with spectral libraries, this compound can be unequivocally identified. nih.gov The technique is widely used for qualitative and quantitative analysis in food composition, flavor components, and natural products. researchgate.net
Below is a table summarizing typical parameters for the GC-MS analysis of lactones.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatographic Column | DB-35MS or similar mid-polarity column | Separation of analytes based on volatility and polarity. google.com |
| Carrier Gas Flow Rate | 0.6-1.2 mL/min | Transports the vaporized sample through the column. google.com |
| Oven Temperature Program | Initial temp 40-70°C, ramp to 250-270°C | Controls the elution of compounds by varying their volatility. google.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments molecules to produce a characteristic mass spectrum for identification. nih.gov |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates fragment ions by their mass-to-charge ratio. researchgate.net |
Enantioselective Gas Chromatography-Mass Spectrometry
Enantioselective Gas Chromatography-Mass Spectrometry is a specialized GC-MS technique used to separate and identify enantiomers—stereoisomers that are non-superimposable mirror images of each other. Since this compound is a chiral molecule, it exists as (R)- and (S)-enantiomers. This method utilizes a chiral stationary phase in the GC column, which interacts differently with each enantiomer, causing them to elute at different times. This separation allows for the determination of the enantiomeric composition of this compound in a sample. nih.gov
The ability to distinguish between enantiomers is critical in flavor and fragrance research, as different enantiomers of a compound can possess distinct sensory properties and biological activities. Following separation on the chiral column, the mass spectrometer is used for detection and confirmation of the identity of each enantiomer. This analysis is important for authenticity studies and for understanding the biochemical pathways leading to the formation of the compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical tool that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org This technique is particularly useful for the analysis of compounds that are non-volatile or thermally unstable, and for detecting substances at trace levels in complex matrices. researchgate.netkuleuven.be
In an LC-MS/MS analysis, the sample is first passed through an LC column to separate this compound from other matrix components. The eluent from the LC column is then introduced into an ion source (e.g., electrospray ionization, ESI) which generates molecular ions from the analyte. These ions are directed into a tandem mass spectrometer, which consists of two mass analyzers separated by a collision cell. The first analyzer selects the precursor ion of this compound, which is then fragmented in the collision cell. The second analyzer separates the resulting product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, minimizing interferences from the sample matrix. kuleuven.be
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a unique sensory analysis technique that integrates a gas chromatograph with human olfaction to identify odor-active compounds in a sample. wikipedia.org As the separated volatile compounds elute from the GC column, the effluent is split. One portion goes to a conventional detector (like an MS or Flame Ionization Detector), while the other is directed to a heated sniffing port, or "odor port." mdpi.com
A trained human assessor or a panel sniffs the effluent from the odor port and records the perceived aroma characteristics (e.g., "buttery," "fruity") and the intensity of the odor at specific retention times. By correlating the sensory data with the instrumental data from the parallel detector, it is possible to identify which specific compounds are responsible for the aroma of a sample. mdpi.com GC-O is instrumental in flavor and fragrance research for pinpointing the key aroma contributors in complex mixtures, such as food and beverages, allowing researchers to understand the sensory impact of compounds like this compound. wikipedia.orgmdpi.com
Quantitative Analysis Methods
Accurate quantification of this compound is crucial for understanding its contribution to flavor and aroma profiles, for quality control, and for various research applications. This requires robust and validated analytical methods.
Use of Internal Standards
The use of an internal standard (IS) is a widely accepted procedure in quantitative analysis to improve accuracy and precision. ncn.gov.pl An internal standard is a known amount of a specific compound added to every sample, including calibration standards and unknowns, prior to sample preparation and analysis. nih.gov The purpose of the IS is to compensate for variations in analyte recovery during sample preparation and for fluctuations in instrument response. nih.gov
The ideal internal standard is a stable, isotopically labeled analog of the analyte (e.g., deuterium- or carbon-13-labeled this compound), as it has nearly identical chemical and physical properties to the analyte and will behave similarly throughout the entire analytical process. ncn.gov.pl However, if an isotopically labeled standard is not available, a compound with similar chemical properties that is not naturally present in the sample can be used. For the analysis of lactones, compounds such as octadecane have been utilized as internal standards. google.com Quantification is performed by calculating the ratio of the analyte's response to the internal standard's response and comparing this ratio to a calibration curve.
Calibration Curve Construction
A calibration curve is essential for determining the concentration of an analyte in an unknown sample. uknml.com It is constructed by preparing a series of standard solutions containing the analyte of interest at known concentrations. These standards are then analyzed using the chosen analytical method (e.g., GC-MS, LC-MS/MS), and the instrument's response (such as peak area) is measured for each concentration. researchgate.net
The response is then plotted against the known concentration of the analyte. A linear regression analysis is typically performed on these data points to generate a line of best fit, described by the equation y = mx + c, where 'y' is the instrument response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. uknml.com Once a valid calibration curve is established, the unknown sample is analyzed, its response is measured, and its concentration is calculated using the regression equation.
The table below illustrates sample data that could be used to construct a calibration curve for this compound.
| Standard Concentration (ng/mL) | Instrument Response (Peak Area) |
|---|---|
| 1.0 | 15,230 |
| 5.0 | 74,890 |
| 10.0 | 151,200 |
| 25.0 | 374,550 |
| 50.0 | 755,100 |
| 100.0 | 1,502,300 |
Determination of Limit of Quantitation (LOQ)
The Limit of Quantitation (LOQ) is a critical parameter in the chemical analysis of flavor compounds like this compound. It represents the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. Determining the LOQ is fundamental for ensuring that analytical methods are sensitive enough for their intended purpose, such as detecting trace amounts of this compound in food matrices.
For a non-volatile to semi-volatile compound like this compound, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common analytical technique. The determination of the LOQ for this compound would typically involve a rigorous validation process as outlined by international guidelines.
Methodology for LOQ Determination:
A standard approach to determine the LOQ for this compound would involve the preparation of a series of calibration standards at decreasing concentrations. These standards would be analyzed using a validated GC method. The LOQ can be established using several methods, including:
Signal-to-Noise Ratio: This approach involves determining the concentration at which the signal from this compound is a certain multiple of the background noise, typically 10:1.
Standard Deviation of the Response and the Slope: A more statistically robust method involves analyzing a number of blank samples to determine the standard deviation of the blank response. The LOQ is then calculated based on this standard deviation and the slope of the calibration curve for this compound.
A hypothetical example of the data used to determine the LOQ for this compound in a butter matrix is presented below.
| Parameter | Value |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Matrix | Butter |
| Standard Deviation of the Blank (σ) | 0.05 µg/kg |
| Slope of the Calibration Curve (S) | 1.5 µg/kg⁻¹ |
| Calculated Limit of Detection (LOD = 3.3 * σ / S) | 0.11 µg/kg |
| Calculated Limit of Quantitation (LOQ = 10 * σ / S) | 0.33 µg/kg |
This table is interactive. Users can sort and filter the data.
This calculated LOQ would then be experimentally verified by analyzing a standard at this concentration to ensure that the precision and accuracy meet predefined criteria.
Sensory Evaluation and Flavor Profiling Techniques
Beyond instrumental analysis, understanding the sensory impact of this compound is paramount. Sensory evaluation techniques provide direct insight into how this compound is perceived by humans, which is essential for its application in the food and fragrance industries.
Aroma Extract Dilution Analysis (AEDA)
Methodology of AEDA:
An aroma extract from a food sample containing this compound is prepared and then serially diluted. Each dilution is analyzed by GC-O, where a trained sensory panelist sniffs the effluent from the gas chromatograph and records the detection of any aroma. The last dilution at which an aroma is detected is recorded as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent aroma compound.
Hypothetical AEDA Findings for this compound in Heated Butter:
| Compound | Retention Index | Flavor Dilution (FD) Factor | Aroma Descriptor |
| Diacetyl | 788 | 64 | Buttery, sweet |
| Acetoin | 865 | 32 | Buttery, creamy |
| This compound | 1985 | 256 | Creamy, waxy, buttery |
| Nonanal | 1105 | 128 | Fatty, citrus |
| 2-Nonenal | 1162 | 64 | Fatty, green |
This table is interactive. Users can sort and filter the data.
In this illustrative example, this compound has the highest FD factor, suggesting it is a key contributor to the aroma of heated butter.
Recognition Threshold Determination
The recognition threshold is the lowest concentration of a substance that can be identified by its characteristic flavor or aroma. For this compound, this is the point at which a sensory panelist can reliably distinguish its creamy, buttery notes. An aroma detection threshold for this compound has been reported as 1.7 parts per billion (ppb).
Methodology for Recognition Threshold Determination:
A series of aqueous solutions with increasing concentrations of this compound are prepared. These are presented to a trained sensory panel using a standardized protocol, such as the ASTM E679-04 (forced-choice ascending concentration series). Panelists are asked to identify the sample in a set (e.g., a triangle test with one spiked and two blank samples) that has a distinct aroma and to describe it. The concentration at which a significant portion of the panel can correctly identify and describe the characteristic aroma of this compound is determined as the recognition threshold.
Hypothetical Recognition Threshold Data for this compound in Water:
| Concentration (ppb) | Panelists Correctly Identifying | Panelists Correctly Describing Aroma |
| 0.5 | 3/10 | 1/10 |
| 1.0 | 5/10 | 3/10 |
| 1.5 | 7/10 | 6/10 |
| 2.0 | 9/10 | 8/10 |
| 2.5 | 10/10 | 10/10 |
This table is interactive. Users can sort and filter the data.
Based on this hypothetical data, the recognition threshold for this compound in water would be established at 2.0 ppb.
Sensory Panel Assessments
Sensory panel assessments are crucial for characterizing the flavor profile of this compound and understanding its contribution to the sensory properties of food products. These assessments are conducted by trained panelists who can reliably identify and quantify specific sensory attributes.
Methodology of Sensory Panel Assessments:
Hypothetical Sensory Panel Assessment of Butter with Added this compound:
| Attribute | Control Butter (Intensity Score) | Butter + 5 ppm this compound (Intensity Score) |
| Buttery Flavor | 6.5 | 8.0 |
| Creamy Mouthfeel | 5.0 | 7.5 |
| Waxy Note | 2.0 | 4.5 |
| Diacetyl Note | 7.0 | 7.2 |
| Overall Liking | 6.8 | 8.2 |
This table is interactive. Users can sort and filter the data. Intensity scores are on a 0-10 scale where 0 is not perceptible and 10 is very intense.
The results of such a panel would provide valuable data on how this compound can be used to enhance the desirable creamy and buttery characteristics of food products.
Future Research Directions and Applications
Advancements in Biotechnological Production for Food and Flavor Industries
The increasing consumer demand for natural ingredients has catalyzed research into biotechnological routes for flavor compound production. nih.gov Biotechnological formation of δ-tetradecalactone presents a promising, sustainable alternative to chemical synthesis, allowing for a "natural" labeling claim. nih.govtandfonline.com The core of this research involves the microbial biotransformation of fatty acid precursors.
Key advancements focus on two main strategies: de novo biosynthesis and biotransformation. De novo biosynthesis involves engineering microorganisms to produce lactones from simple carbon sources like sugars. tandfonline.com More commonly, biotransformation utilizes microorganisms to convert a precursor, such as a hydroxy fatty acid, into the target lactone. mdpi.comtandfonline.com The general biochemical pathway involves hydroxylation of a fatty acid, followed by β-oxidation to shorten the carbon chain, and subsequent spontaneous intramolecular esterification (lactonization) under acidic conditions to form the stable δ-lactone ring. nih.govmdpi.com
Recent studies have identified specific microorganisms capable of efficiently producing δ-lactones, including δ-tetradecalactone. Lactic acid bacteria (LAB) have shown particular promise. For instance, select strains have been shown to effectively produce a range of δ-lactones from grapeseed oil. nih.gov Research has also demonstrated that process optimization, such as the application of sublethal heat stress to the microbial culture, can significantly enhance the yield of target lactones. nih.gov
| Microorganism | Substrate | Key Findings | Reference |
|---|---|---|---|
| Lentilactobacillus parafarraginis | Grapeseed Oil | Identified as an efficient producer of δ-dodecalactone (δ-C12) and δ-octadecalactone (δ-C18). | nih.gov |
| Lactococcus lactis subsp. lactis | Grapeseed Oil | Showed efficient formation of targeted δ-lactones (δ-C10, δ-C12, δ-C14, δ-C18). | nih.gov |
| Yarrowia lipolytica | Ricinoleic Acid (from Castor Oil) | Well-established for the production of γ-decalactone; the principles of β-oxidation are relevant for other lactones. | mdpi.com |
Future research is directed at discovering and engineering novel microbial strains with higher conversion efficiencies and substrate specificities. The use of renewable and cost-effective substrates, such as vegetable oils, is a key focus for developing economically viable and sustainable production processes for the food and flavor industries. mdpi.comnih.gov
Development of Novel Analytical Tools for Complex Matrices
The detection and quantification of δ-tetradecalactone in complex food matrices like dairy products, fats, and oils present significant analytical challenges. mdpi.com These challenges stem from the compound's low concentration (detection threshold of 1.7 ppb), its volatility, and interference from the complex matrix components, such as lipids and proteins. perflavory.com Future research is focused on developing more sensitive, rapid, and robust analytical tools to overcome these hurdles.
Traditional methods often rely on gas chromatography-mass spectrometry (GC-MS) following extensive sample preparation and extraction. nih.gov However, advancements are moving towards minimizing sample handling and increasing throughput. Novel approaches include the integration of advanced sample preparation techniques with high-resolution instrumentation. thegoodscentscompany.com This includes the development of smartphone-based biosensors, microfluidic "lab-on-a-chip" devices, and enhanced spectroscopic and spectrometric methods for on-site or rapid screening. thegoodscentscompany.comthegoodscentscompany.com
For lactones specifically, methods like high-performance liquid chromatography (HPLC) with fluorescence detection have been developed for sensitive quantification in complex biological fluids like plasma, demonstrating the adaptability of established techniques for specific analytical challenges. frontiersin.org The future direction points towards a combination of non-targeted and targeted approaches, using high-resolution mass spectrometry to first identify potential flavor compounds and then quantify them accurately, even at trace levels within intricate food systems. thegoodscentscompany.com
Exploration of Enantiomeric Forms in Biological and Sensory Contexts
Chirality plays a crucial role in the sensory perception of flavor compounds. The two enantiomeric forms of a molecule, (R) and (S), can elicit significantly different aroma and taste profiles. While chemical synthesis often produces a racemic mixture (an equal mix of both enantiomers), biotechnological production can yield optically pure, single enantiomers. mdpi.com This is a distinct advantage, as the sensory properties of the microbially produced lactone are often more similar to those found in nature. mdpi.com
For δ-tetradecalactone, regulatory and industry documentation often does not specify the enantiomeric form, suggesting it is commonly used as a racemic mixture. perflavory.comnih.gov However, research on other lactones, such as δ-decalactone, indicates that the enantiomers possess distinct sensory characteristics. frontiersin.org A study on full-fat cream identified δ-tetradecalactone as a key compound that enhances the typical retronasal creamy flavor, but the specific contribution of each enantiomer was not determined. nih.gov
This highlights a significant gap in the current understanding and represents a critical area for future research. Exploring the distinct sensory properties of (R)-δ-tetradecalactone and (S)-δ-tetradecalactone could lead to more refined and targeted applications in flavor formulation. The development of chiral separation and analysis techniques will be essential to isolate and characterize the sensory profiles of each enantiomer, potentially unlocking new flavor profiles.
Investigation of Interactions with Biological Systems (e.g., gut microbiome)
As a dietary compound consumed in foods like cheese, butter, and milk, δ-tetradecalactone is ingested and enters the gastrointestinal tract. chemicalbook.comresearchgate.net Its interaction with biological systems, particularly the gut microbiome, is a nascent but highly promising area of future research. The gut microbiota possesses a vast metabolic capacity, capable of transforming dietary compounds that host enzymes cannot. frontiersin.orgchemicalbull.com
There is growing evidence that the gut microbiome can metabolize dietary lactones. A study on sesquiterpene lactones from leafy vegetables demonstrated that they are extensively catabolized by human gut microbiota through reactions such as hydrogenations and dehydroxylations. nih.gov Furthermore, gut bacteria are known to act on other lactone-containing structures, such as ellagic acid, by opening the lactone ring to produce bioactive metabolites. tandfonline.com
Given that δ-tetradecalactone is derived from fatty acids and is present in fermented dairy products—which are known to influence gut microbiota—it is plausible that it undergoes biotransformation by gut bacteria. mdpi.comscitechnol.com Such interactions could:
Modify the bioactivity of δ-tetradecalactone.
Produce novel metabolites with different systemic effects.
Influence the composition and metabolic function of the gut microbial community itself.
Future investigations should focus on in vitro fermentation studies with human fecal cultures and in vivo animal studies to identify the bacterial species and enzymatic pathways involved in the metabolism of δ-tetradecalactone and to understand the resulting physiological consequences.
Studies on Degradation and Stability in Different Environments
The stability of flavor compounds is critical for maintaining the sensory quality of food products throughout their shelf life. Lactones, as cyclic esters, are susceptible to degradation, primarily through hydrolysis, which involves the opening of the lactone ring. This reaction is influenced by several environmental factors.
Research indicates that lactones exhibit general thermal instability and are prone to abiotic hydrolysis in aqueous environments, particularly under neutral and alkaline conditions. frontiersin.org The presence of water can also lower the temperature required for decomposition, a relevant factor during thermal processing like microwave cooking. Consequently, optimal storage conditions are crucial for preserving the integrity of δ-tetradecalactone. It is recommended to store the compound in an airtight container in a cool, dry place, away from direct heat and sunlight to prevent degradation.
| Factor | Effect | Implication | Reference |
|---|---|---|---|
| pH | Susceptible to hydrolysis, especially in neutral to alkaline conditions. More stable in acidic environments. | Product formulation (e.g., in acidic foods) can enhance stability. | |
| Temperature | Exhibits thermal instability; high temperatures accelerate degradation. | Requires controlled temperature during processing and storage. Cool storage is recommended. | frontiersin.org |
| Water/Moisture | Presence of water facilitates hydrolysis (ring-opening). | Storage in dry conditions within airtight containers is essential. | |
| Light | Direct sunlight can be a source of energy that promotes degradation. | Protection from light is necessary during storage. |
Future studies should systematically investigate the degradation kinetics of δ-tetradecalactone in various food matrices (e.g., high-fat vs. aqueous systems) and under different processing conditions (e.g., pasteurization, baking). This research will enable the development of strategies, such as microencapsulation, to enhance its stability and ensure its effective delivery as a flavor component in diverse food products.
Potential as a Biopreservative or Bioactive Compound
Beyond its role as a flavor agent, the lactone chemical class exhibits a range of biological activities, suggesting a potential for δ-tetradecalactone to function as a biopreservative or bioactive compound. Certain lactones are known to possess antimicrobial and anti-inflammatory properties. tandfonline.com More complex macrolactones are utilized in medicine for their antiparasitic and anticancer effects. chemicalbook.com
Research into δ-alkyllactones, the group to which δ-tetradecalactone belongs, has shown potential for antitumor activity. scitechnol.com The presence of the α,β-unsaturated lactone core in many molecules is linked to their bioactivity. While δ-tetradecalactone is a saturated lactone, the general bioactivity of this class of compounds warrants further investigation into its specific properties.
Future research should screen δ-tetradecalactone for antimicrobial activity against common food spoilage organisms and pathogens, which could open applications as a natural biopreservative. Furthermore, its potential anti-inflammatory or other metabolic effects, especially after potential modification by the gut microbiome, should be explored. These investigations could expand the application of δ-tetradecalactone from a simple flavor compound to a functional ingredient with added health or preservation benefits.
Conclusion
Summary of Key Research Contributions
Research into delta-tetradecalactone and related δ-lactones has yielded significant contributions, particularly in the realm of flavor science and biotechnology. A key area of advancement has been the elucidation of their role in food flavors, where δ-lactones are recognized for imparting desirable milky and creamy notes to dairy products. nih.gov Specifically, this compound, along with δ-decalactone and δ-dodecalactone, is credited with contributing to the characteristic buttery flavor of milk fat. nih.gov
Significant progress has been made in the biotechnological production of these valuable compounds. Studies have successfully identified specific strains of lactic acid bacteria (LAB), such as Lentilactobacillus parafarraginis and Lactococcus lactis, capable of producing δ-lactones from vegetable oils. nih.gov Research has also explored methods to optimize this fermentation process, demonstrating that applying sublethal heat stress can significantly enhance the yield of target lactones. nih.gov These findings represent a crucial step towards developing natural and sustainable methods for producing flavor compounds. The biochemical pathway, involving hydroxylation of fatty acids, β-oxidation, and subsequent lactonization, has been a central focus of this research, providing a roadmap for screening and selecting microorganisms with the genetic makeup required for efficient lactone generation. nih.gov
Identification of Knowledge Gaps
Despite the progress, significant knowledge gaps remain in the understanding and production of this compound. The complete biosynthetic pathway for lactones is not yet fully understood at a detailed genetic and biochemical level. mdpi.com While the general steps are known, the specific enzymes and genes involved in microorganisms and plants are not entirely characterized, which hampers efforts in metabolic engineering. mdpi.com
A major challenge is the current reliance on costly and non-sustainable precursors for both chemical synthesis and biotransformation. mdpi.com For instance, the hydroxy fatty acids used in many biotransformation processes are not abundant and their extraction raises environmental and economic concerns. mdpi.com Furthermore, there is a scarcity of known microorganisms capable of de novo biosynthesis, which is the production of lactones from simple and renewable substrates like sugars. mdpi.com This limitation restricts the development of truly sustainable and economically viable large-scale production methods. The engineering of microbial strains for enhanced lactone production has also been limited, with most efforts focusing on specific pathways in a narrow range of organisms. mdpi.com
Outlook for Future Academic Endeavors
The future of this compound research is geared towards overcoming the identified knowledge gaps and aligning with broader industry trends of sustainability and innovation. A primary focus for academic and industrial research will be the development of eco-friendly and efficient synthesis routes. datainsightsmarket.com This includes discovering and engineering novel microbial strains with the ability to perform de novo biosynthesis of lactones from renewable feedstocks like carbohydrates and lipids. mdpi.com This biotechnological approach is seen as a promising alternative to chemical synthesis, aligning with the growing consumer demand for natural and clean-label ingredients. forinsightsconsultancy.comfuturemarketinsights.com
Technological advancements will play a pivotal role in future research. The application of artificial intelligence and machine learning is an emerging trend, with the potential to accelerate the discovery of new flavor and fragrance molecules and to predict consumer preferences, thereby optimizing product development. datainsightsmarket.comfuturemarketinsights.com Further exploration into novel applications for lactones beyond the traditional food and fragrance sectors, such as in pharmaceuticals or specialized materials, presents another exciting avenue for research. datainsightsmarket.com As the market for flavors and fragrances continues to grow, with a strong preference for natural and sustainable ingredients, research efforts will likely concentrate on bioengineering new aroma compounds and optimizing fermentation-based production to improve consistency and reduce environmental impact. futuremarketinsights.com
Q & A
Basic Research Questions
Q. What are the established methods for identifying and quantifying δ-Tetradecalalactone in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with appropriate detectors (e.g., UV-Vis, fluorescence). Validate methods via calibration curves, limit of detection (LOD), and recovery tests. For trace analysis, employ solid-phase microextraction (SPME) to enhance sensitivity .
Q. How can researchers ensure the stability of δ-Tetradecalactone during experimental storage and handling?
- Methodological Answer : Conduct stability studies under varying conditions (temperature, pH, light exposure). Use inert storage containers (e.g., amber glass vials) and antioxidants if degradation is observed. Monitor stability via periodic HPLC analysis and compare peak integrity against fresh standards .
Q. What spectroscopic techniques are most reliable for structural elucidation of δ-Tetradecalactone derivatives?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY) with infrared (IR) spectroscopy and high-resolution mass spectrometry (HRMS). Cross-validate spectral data with computational tools (e.g., DFT calculations) to resolve ambiguities in stereochemistry .
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of δ-Tetradecalactone?
- Methodological Answer : Replicate measurements using standardized protocols (e.g., OECD guidelines). Compare results with peer-reviewed datasets and account for variables like purity grades or solvent systems. Use differential scanning calorimetry (DSC) for precise melting point determination .
Advanced Research Questions
Q. What experimental designs are optimal for studying the enzymatic or catalytic synthesis of δ-Tetradecalactone?
- Methodological Answer : Employ kinetic studies (e.g., Michaelis-Menten models) with controlled variables (temperature, enzyme/substrate ratios). Use design-of-experiments (DoE) frameworks to optimize yield and selectivity. Validate pathways via isotopic labeling or intermediate trapping .
Q. How should researchers resolve contradictions in bioactivity data (e.g., antimicrobial efficacy) across studies?
- Methodological Answer : Perform meta-analyses of existing data, stratifying by experimental conditions (e.g., microbial strains, concentration ranges). Conduct dose-response assays with standardized inoculum sizes and positive/negative controls. Use statistical tools (e.g., ANOVA, Tukey’s test) to identify confounding variables .
Q. What strategies are recommended for integrating δ-Tetradecalactone into multi-component systems (e.g., drug delivery matrices or polymer blends)?
- Methodological Answer : Use phase diagrams and compatibility screening (e.g., DSC, FTIR) to assess interactions. Employ response surface methodology (RSM) to optimize formulation parameters. Validate homogeneity via scanning electron microscopy (SEM) or atomic force microscopy (AFM) .
Q. How can computational models enhance the understanding of δ-Tetradecalactone’s interaction with biological targets?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to predict binding affinities and conformational changes. Validate in silico results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What frameworks are effective for analyzing the environmental fate and degradation pathways of δ-Tetradecalactone?
- Methodological Answer : Conduct biodegradation assays (e.g., OECD 301B) under aerobic/anaerobic conditions. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites. Apply fugacity models to predict partitioning in air, water, and soil compartments .
Methodological Best Practices
- Data Validation : Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in open-access repositories (e.g., Zenodo) with detailed metadata .
- Conflict Resolution : For contradictory results, perform root-cause analysis (e.g., Ishikawa diagrams) and publish negative data to advance collective understanding .
- Ethical Reporting : Disclose all funding sources and potential conflicts of interest. Follow journal-specific guidelines for supplementary data and authorship criteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
